N-Desmethylondansetron
Overview
Description
N-Desmethylondansetron, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nanodiamond Particles : These particles have potential applications in biomedical fields, including as therapeutic agents, diagnostic probes, delivery vehicles, gene therapy, anti-viral and anti-bacterial treatments, tissue scaffolds, and novel medical devices (Schrand, Hens, & Shenderova, 2009).
Deep Eutectic Solvents (DESs) : DESs enhance the anhydrous proton conductivity of Nafion 115® membrane for fuel cell applications, and also efficiently remove both basic and non-basic nitrogen compounds from fuels, suggesting their potential for green and efficient denitrogenation of fuels (Karimi, Mohammadi, & Hooshyari, 2020); (Ali et al., 2016).
Drug-Eluting Stents (DES) : New-generation drug-eluting stents (n-DES) show significant improvements in reducing the risk of restenosis and stent thrombosis compared to older generation DES and bare-metal stents (Sarno et al., 2012); (Varenhorst et al., 2018).
Carbon Nanotubes (CNTs) : These are used in separation science as solid-phase extraction, microextraction sorbents, membranes, chromatography, electrophoresis, and laser desorption/ionization substrates (Herrera-Herrera et al., 2012).
Nanofiltration Membranes : These membranes find applications in water treatment for drinking water production, wastewater treatment, and as a pretreatment for desalination, effectively removing turbidity, microorganisms, and hardness (Hilal et al., 2004); (Mohammad et al., 2015).
Polymer Synthesis : DESs play multiple roles in the synthesis of polymers and related materials, offering compositional flexibility and potential applications in high-tech products via low-cost processes (Carriazo et al., 2012).
Environmental Contaminants : Contaminants like DES can alter differentiation through epigenetic gene imprinting, causing transgenerational effects in mice and humans (McLachlan, 2016).
Metallomics : This field integrates research related to biometals, focusing on the identification and elucidation of their biological or physiological functions in biological systems (Haraguchi, 2004).
Mechanism of Action
Target of Action
N-Desmethylondansetron, also known as N-Demethyl Ondansetron, is a derivative of Ondansetron . Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3 . Therefore, it is reasonable to infer that this compound may also target the 5-HT3 receptors.
Mode of Action
As a derivative of Ondansetron, this compound likely shares a similar mode of action. Ondansetron acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . This means it binds to these receptors and blocks their activation by serotonin. This action can prevent the initiation of a vomiting reflex, which is often triggered by the release of serotonin from enterochromaffin cells of the small intestine during cytotoxic chemotherapy and radiotherapy .
Pharmacokinetics
Ondansetron, the parent compound, is known to be metabolized primarily via theCYP2D subfamily and 3A1/2 in rats . It is also known that the clearance of Ondansetron decreases with age in both pediatric and adult subjects
Action Environment
It is known that the metabolism of drugs can be influenced by various factors, including the individual’s age, liver function, and the presence of other drugs . These factors could potentially influence the action and efficacy of this compound.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling N-Desmethylondansetron . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
While specific future directions for N-Desmethylondansetron were not found, the field of drug discovery and development is continually evolving. Advances in technologies such as artificial intelligence and machine learning are accelerating the discovery of new compounds and increasing the variety of commercial drugs while decreasing their research costs .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Desmethylondansetron are not fully understood due to limited research. As a derivative of ondansetron, it may share some biochemical characteristics. Ondansetron works by blocking the action of serotonin, a natural substance in the brain that may cause nausea and vomiting . Therefore, this compound might interact with serotonin receptors, proteins, and other biomolecules in the body.
Cellular Effects
Based on its potential interaction with serotonin receptors, it could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-18-8-9-20(11)10-12-6-7-15-16(17(12)21)13-4-2-3-5-14(13)19-15/h2-5,8-9,12,19H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYQHBABVCYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145416 | |
Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99614-14-9 | |
Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99614-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethylondansetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLONDANSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31S56S12GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that N-Demethyl Ondansetron is a major human metabolite of Ondansetron. What is the significance of using fungal strains like Cunninghamella blakesleana to produce this metabolite in a laboratory setting?
A1: Utilizing fungal strains like Cunninghamella blakesleana to produce N-Demethyl Ondansetron in vitro offers a controlled and efficient method for generating this important human metabolite []. This approach allows researchers to bypass the complexities of in vivo studies, providing a direct means to:
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